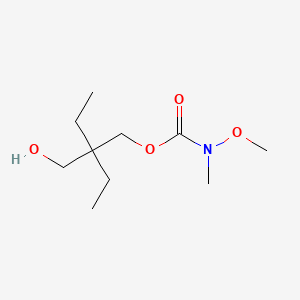
1,3-Propanediol, 2,2-diethyl-, N-methoxy-N-methylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Propanediol, 2,2-diethyl-, N-methoxy-N-methylcarbamate is a chemical compound with the molecular formula C7H16O2. It is known for its various applications in scientific research and industry. This compound is also referred to by other names such as DEP, Prenderol, and 2,2-Diethyl-1,3-propanediol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Propanediol, 2,2-diethyl-, N-methoxy-N-methylcarbamate typically involves the reaction of 1,3-propanediol with diethyl carbonate under specific conditions. The reaction is catalyzed by a base such as sodium methoxide, and the process is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields a higher purity product. The use of advanced purification techniques such as distillation and crystallization further enhances the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
1,3-Propanediol, 2,2-diethyl-, N-methoxy-N-methylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Conditions vary depending on the substituent being introduced, but typically involve the use of catalysts and specific solvents.
Major Products Formed
The major products formed from these reactions include various derivatives of 1,3-propanediol, such as aldehydes, acids, and substituted carbamates .
Aplicaciones Científicas De Investigación
1,3-Propanediol, 2,2-diethyl-, N-methoxy-N-methylcarbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is utilized in the study of biochemical pathways and enzyme interactions.
Industry: It is used in the production of polymers, coatings, and other industrial materials.
Mecanismo De Acción
The mechanism of action of 1,3-Propanediol, 2,2-diethyl-, N-methoxy-N-methylcarbamate involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, thereby affecting biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
- 2,2-Diethyl-1,3-propanediol
- 3,3-Dimethylol pentane
- 2,2-Diethylpropane-1,3-diol
Uniqueness
1,3-Propanediol, 2,2-diethyl-, N-methoxy-N-methylcarbamate is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specialized applications in various fields .
Propiedades
Número CAS |
25652-10-2 |
|---|---|
Fórmula molecular |
C10H21NO4 |
Peso molecular |
219.28 g/mol |
Nombre IUPAC |
[2-ethyl-2-(hydroxymethyl)butyl] N-methoxy-N-methylcarbamate |
InChI |
InChI=1S/C10H21NO4/c1-5-10(6-2,7-12)8-15-9(13)11(3)14-4/h12H,5-8H2,1-4H3 |
Clave InChI |
YWQOTUHPZDSZMT-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC)(CO)COC(=O)N(C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



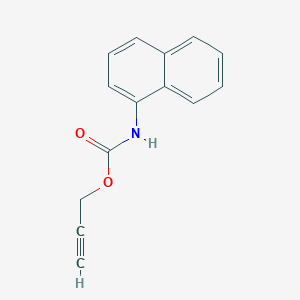
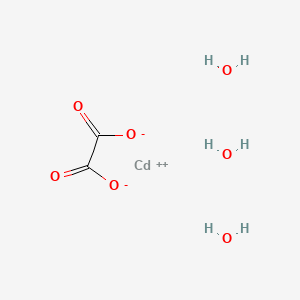
![[[1,1'-Bi(cyclohexane)]-1-yl]acetic acid](/img/structure/B14698090.png)

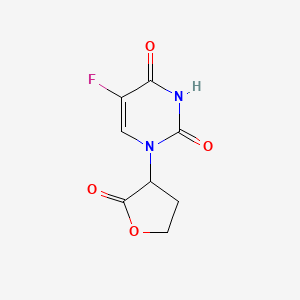

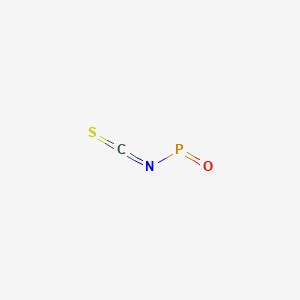
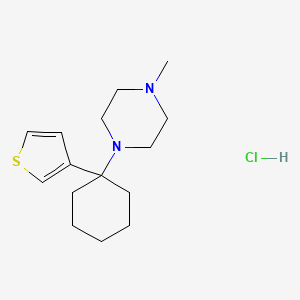
![4,6-Dimethyl-5-[(e)-(2-nitrophenyl)diazenyl]pyrimidin-2-amine](/img/structure/B14698112.png)
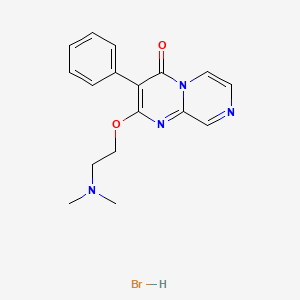

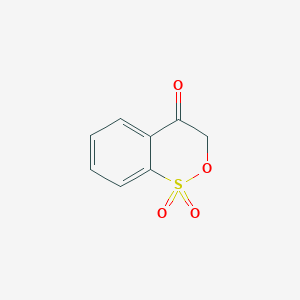
![Spiro[5.5]undecane-3,3-dicarboxylic acid](/img/structure/B14698135.png)
